11beta-PGE2

Übersicht

Beschreibung

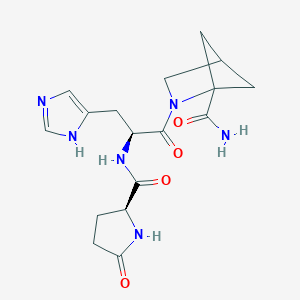

11beta-PGE2, also known as 11beta-Prostaglandin E2, is a prostanoid . It is the C-11 epimer of PGE2 and has been shown to moderately inhibit PGE2 binding to rat hypothalamic membranes . It has also been shown to stimulate bone resorption in rats and to inhibit PGE2 binding to the prostaglandin transporter protein .

Synthesis Analysis

Prostaglandin E2 (PGE2) is synthesized by PGE synthase (cPGES, mPGES-1, and mPGES-2) .

Molecular Structure Analysis

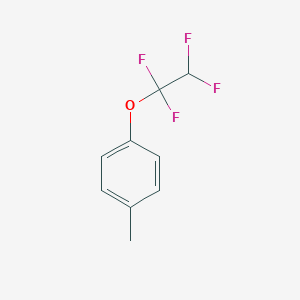

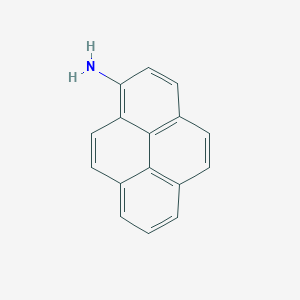

The molecular formula of 11beta-PGE2 is C20H32O5 . The IUPAC name is (Z)-7-[(1R,2R,3S)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid . The molecular weight is 352.5 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of 11beta-PGE2 include a molecular weight of 352.5 g/mol, an XLogP3 of 2.8, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, and a rotatable bond count of 12 .

Wissenschaftliche Forschungsanwendungen

Placental Function and Pregnancy

- Placental Adaptation in Pregnancy: The expression of 11beta-hydroxysteroid dehydrogenase type 2 (11beta-HSD2) increases during pregnancy, suggesting its role in preventing maternal cortisol from crossing the placenta. It is also linked to prostaglandin dehydrogenase, potentially influencing myometrial contractions induced by prostaglandins (Schoof et al., 2001).

Hormonal Regulation

- Regulation of Glucocorticoid Activity: 11beta-HSD enzymes play a crucial role in regulating glucocorticoid availability in tissues. For instance, 11beta-HSD1 is active in human granulosa-lutein cells, where its activity is modulated by prostaglandins, highlighting its role in hormonal regulation (Jonas et al., 2006).

- Enzyme Bioactivity in Endometrial Cells: Prostaglandin F2alpha stimulates 11beta-HSD1 enzyme bioactivity and protein expression in bovine endometrial stromal cells, indicating its role in regulating cortisol availability and uterine prostaglandin production (Lee et al., 2009).

Metabolic and Cardiovascular Health

- Influence on Metabolic Syndrome and Inflammation: 11beta-HSD1 influences the hypothalamus-pituitary-adrenal axis and is implicated in metabolic syndrome and inflammation. It modulates various aspects of the immune response, highlighting its potential role in metabolic and inflammatory diseases (Cooper & Stewart, 2009).

- Role in Hypertension: Mice lacking 11beta-HSD2 show features of apparent mineralocorticoid excess, including hypertension, suggesting the enzyme's crucial role in regulating blood pressure and kidney function (Kotelevtsev et al., 1999).

Cellular and Molecular Mechanisms

- Subcellular Localization: The type 2 11beta-HSD enzyme is localized exclusively to the endoplasmic reticulum in cells, indicating its specific cellular role in hormone regulation (Náray-Fejes-Tóth & Fejes-Tóth, 1996).

- Regulation of Gene Expression: Cell-type specific regulation of the human 11beta-HSD1 promoter suggests differential regulation in various tissues, which is crucial for understanding its role in diseases like obesity and insulin resistance (Andres et al., 2007).

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2R,3S)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYBRNLFEZDVAW-YUOXZBOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017289 | |

| Record name | 11β-Prostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11beta-PGE2 | |

CAS RN |

38310-90-6 | |

| Record name | 11β-Prostaglandin E2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[[2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoate](/img/structure/B158614.png)

![3,5-Dimethylbenzo[b]thiophene](/img/structure/B158624.png)